

Cyprofuram: An In-depth Technical Guide to its Physical and Chemical Properties

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Compound of Interest

Compound Name: Cyprofuram

Cat. No.: B166988

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprofuram is a systemic fungicide that has been used in agriculture to control a variety of fungal pathogens. As an anilide fungicide, its mode of action and chemical characteristics are of significant interest to researchers in crop protection, environmental science, and drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of **Cyprofuram**, detailed experimental protocols for their determination, and insights into its synthesis, potential mechanism of action, and degradation pathways. All quantitative data is summarized in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical Identity

Identifier	Value	Source
IUPAC Name	N-(3-chlorophenyl)-N-(2-oxooxolan-3-yl)cyclopropanecarboxamide	[1]
CAS Number	69581-33-5	[2][3]
Chemical Formula	C ₁₄ H ₁₄ ClNO ₃	[2][3]
Molecular Weight	279.72 g/mol	[1][2]
Canonical SMILES	<chem>C1CC1C(=O)N(C2CCOC2=O)C3=CC(=CC=C3)Cl</chem>	[1]
InChI	InChI=1S/C14H14ClNO3/c15-10-2-1-3-11(8-10)16(13(17)9-4-5-9)12-6-7-19-14(12)18/h1-3,8-9,12H,4-7H2	[2][3]
Synonyms	Vinicur, Stanza, SN 78314, 3'-Chloro-N-(tetrahydro-2-oxo-3-furyl)cyclopropanecarboxanilide	[1][2]

Physicochemical Properties

A summary of the key physical and chemical properties of **Cyprofuram** is presented below. It is important to note that while some of these properties have been experimentally determined, others are predicted based on computational models.

Property	Value	Method	Source
Melting Point	95 °C	Experimental	[4]
Boiling Point	490.6 ± 40.0 °C	Predicted	[5]
Water Solubility	574 mg/L at 20 °C	Experimental	[4]
Solubility in Organic Solvents (at 20 °C)	Acetone: 500,000 mg/L Dichloromethane : 500,000 mg/L Cyclohexanone: 330,000 mg/L Ethanol: 50,000 mg/L	Experimental	[4]
logP (Octanol-Water Partition Coefficient)	1.16	Calculated	[4]
pKa	Not available	-	-
Vapor Pressure	Not available	-	-
Density	1.437 ± 0.06 g/cm ³	Predicted	[5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on internationally recognized guidelines, such as those from the OECD (Organisation for Economic Co-operation and Development).

Determination of Melting Point

The melting point of **Cyprofuram** can be determined using the capillary method as described in OECD Guideline 102.

- Apparatus: A melting point apparatus with a heated block and a sample holder for a capillary tube, a thermometer, and a light source for observation.
- Procedure:
 - A small amount of finely powdered **Cyprofuram** is packed into a capillary tube.

- The capillary tube is placed in the heating block of the melting point apparatus.
- The temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature range from the point at which the substance begins to melt to the point at which it is completely molten is recorded as the melting point.

Determination of Water Solubility

The flask method, as outlined in OECD Guideline 105, is a suitable method for determining the water solubility of **Cyprofuram**.

- Apparatus: A constant temperature water bath, flasks with stoppers, a magnetic stirrer, and an analytical method for quantifying **Cyprofuram** concentration (e.g., High-Performance Liquid Chromatography - HPLC).
- Procedure:
 - An excess amount of **Cyprofuram** is added to a flask containing distilled water.
 - The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached (typically 24-48 hours).
 - The solution is then allowed to stand to allow undissolved material to settle.
 - A sample of the clear supernatant is taken, and the concentration of **Cyprofuram** is determined using a validated analytical method like HPLC.

Determination of n-Octanol/Water Partition Coefficient (logP)

The shake flask method (OECD Guideline 107) is a common technique for the experimental determination of logP.

- Apparatus: Centrifuge, mechanical shaker, flasks, and an analytical method for **Cyprofuram** quantification.

- Procedure:
 - n-Octanol and water are mutually saturated before the experiment.
 - A known amount of **Cyprofuram** is dissolved in either water or n-octanol.
 - The solution is placed in a flask with the other solvent, and the flask is shaken at a constant temperature until equilibrium is reached.
 - The mixture is then centrifuged to separate the two phases.
 - The concentration of **Cyprofuram** in both the n-octanol and water phases is determined analytically.
 - The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of pKa

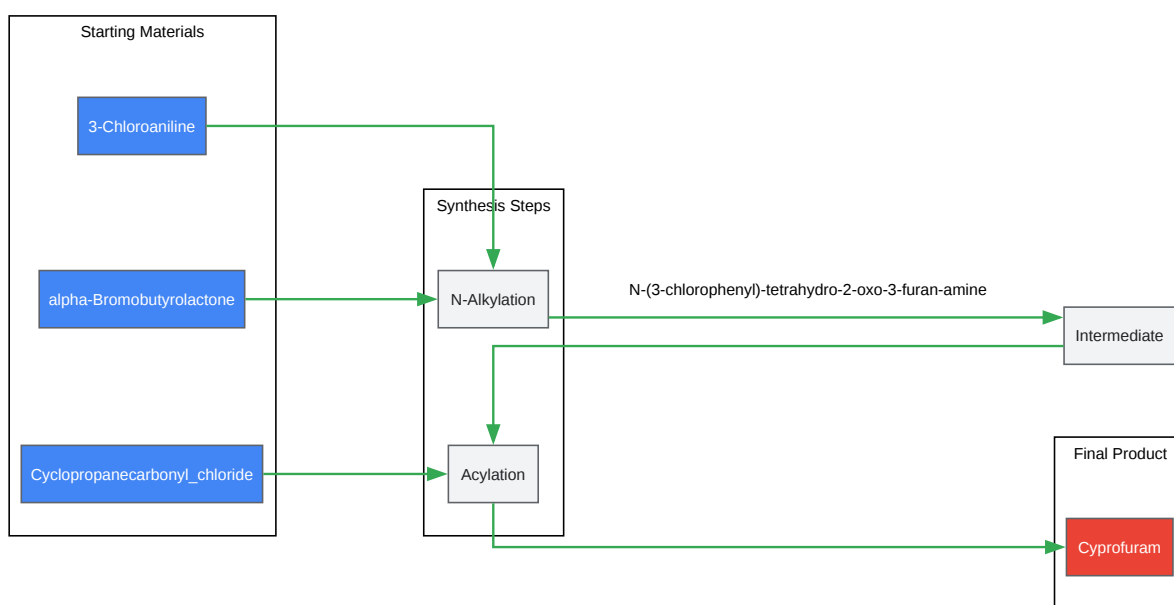
The acid dissociation constant (pKa) can be determined using potentiometric titration as described in OECD Guideline 112.

- Apparatus: A pH meter with a suitable electrode, a burette, a stirrer, and a constant temperature cell.
- Procedure:
 - A solution of **Cyprofuram** of known concentration is prepared in a suitable solvent (e.g., water or a water/organic solvent mixture).
 - The solution is titrated with a standard solution of a strong acid or base.
 - The pH of the solution is measured after each addition of the titrant.
 - A titration curve is constructed by plotting the pH against the volume of titrant added.
 - The pKa is determined from the midpoint of the buffer region of the titration curve.

Synthesis Pathway

While the specific commercial synthesis of **Cyprofuram** is proprietary, a plausible synthetic route can be proposed based on established organic chemistry principles for the formation of anilide and N-substituted lactone compounds. The synthesis likely involves a multi-step process.

A potential synthetic workflow is outlined below:



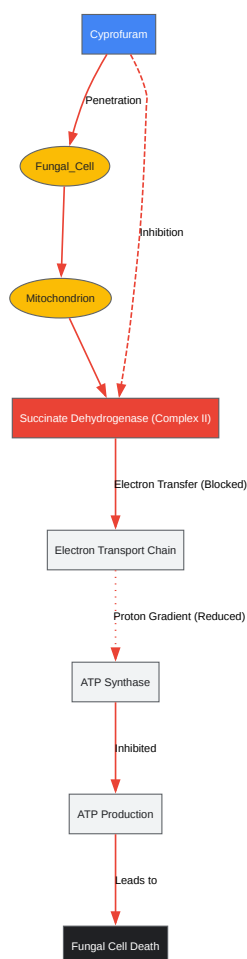
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Caption: Proposed two-step synthesis of **Cyprofuram**.

Potential Mechanism of Action

Cyprofuram is classified as an anilide fungicide. Fungicides in this class are often known to inhibit the succinate dehydrogenase (SDH) enzyme, which is a key component of the mitochondrial electron transport chain (Complex II) in fungi. Inhibition of SDH disrupts cellular respiration, leading to a depletion of ATP and ultimately cell death.

The proposed signaling pathway for the fungicidal action of **Cyprofuram** is depicted below:



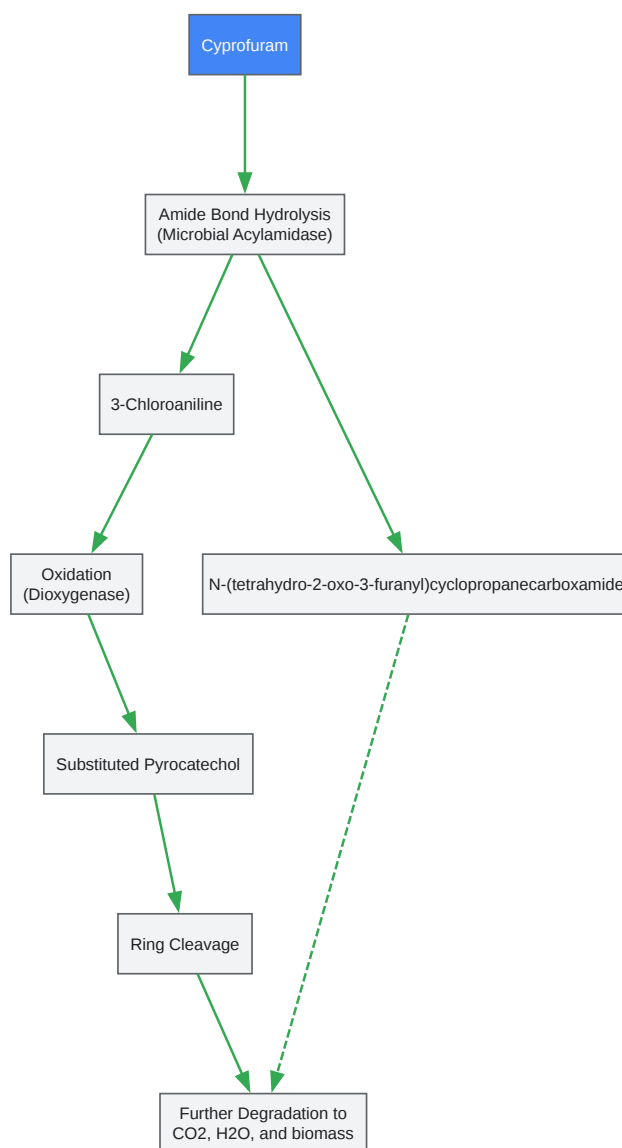
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Caption: Proposed mechanism of action of **Cyprofuram**.

Postulated Degradation Pathway

The environmental fate of **Cyprofuram**, particularly its degradation in soil and water, is a critical aspect of its toxicological profile. Based on the degradation pathways of other anilide fungicides, a likely route of degradation for **Cyprofuram** involves the initial hydrolysis of the amide bond, followed by further breakdown of the resulting aromatic and heterocyclic moieties.

A postulated workflow for the microbial degradation of **Cyprofuram** is as follows:



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Caption: Postulated microbial degradation of **Cyprofuram**.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **Cyprofuram**. The tabulated data offers a quick reference for its key characteristics, while the described experimental protocols provide a foundation for its analytical determination. The proposed synthesis, mechanism of action, and degradation pathways, based on the chemistry of related compounds, offer valuable insights for researchers. It is important to acknowledge that some of the presented data are predictive and further experimental validation is

encouraged to build a more complete profile of this fungicide. This information serves as a valuable resource for professionals involved in the research, development, and risk assessment of agrochemicals and related compounds.

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